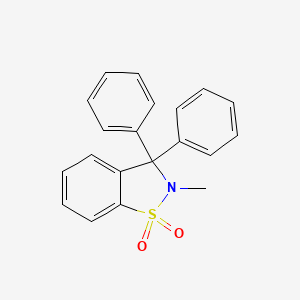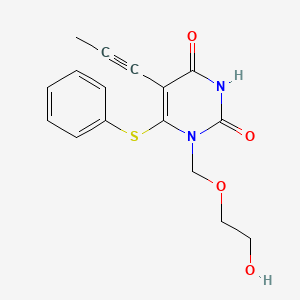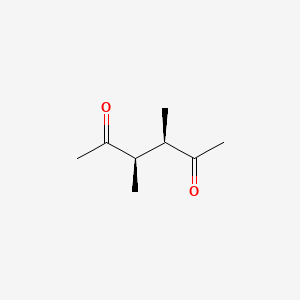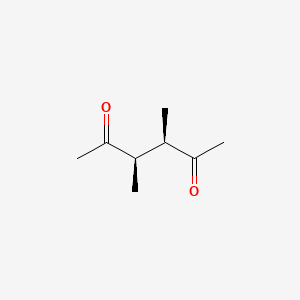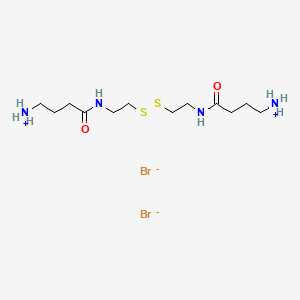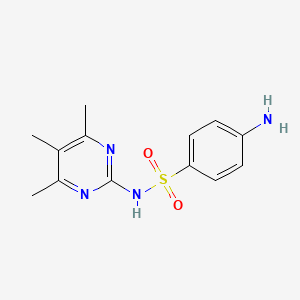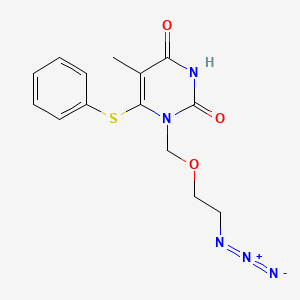
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the azidoethoxy, methyl, and phenylthio groups. One common approach is to start with a suitable pyrimidinedione precursor and introduce the azidoethoxy group through a nucleophilic substitution reaction. The methyl and phenylthio groups can be introduced through alkylation and thiolation reactions, respectively. The reaction conditions often involve the use of organic solvents, such as dichloromethane or toluene, and catalysts, such as copper(I) iodide, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azidoethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is largely dependent on its chemical structure and the specific application. For example, in biological systems, the azido group can undergo bioorthogonal reactions with alkyne-containing molecules, allowing for the selective labeling and tracking of biomolecules. The phenylthio group may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates: These compounds share the azido group and are used in similar bioorthogonal chemistry applications.
Isoindole-1,3-dione Derivatives: These compounds have a similar core structure and are used in medicinal chemistry for their biological activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azidoethoxy group allows for bioorthogonal reactions, while the phenylthio group provides additional chemical versatility.
Propiedades
Número CAS |
132774-42-6 |
|---|---|
Fórmula molecular |
C14H15N5O3S |
Peso molecular |
333.37 g/mol |
Nombre IUPAC |
1-(2-azidoethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N5O3S/c1-10-12(20)17-14(21)19(9-22-8-7-16-18-15)13(10)23-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,20,21) |
Clave InChI |
CCRVJBFQPKCASE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCN=[N+]=[N-])SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


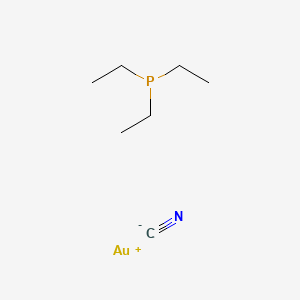

![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
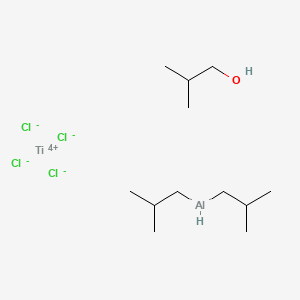
![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
